molecular formula C10H12BF3O3 B1422100 (4-Propoxy-2-(trifluoromethyl)phenyl)boronic acid CAS No. 1186482-51-8

(4-Propoxy-2-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B1422100
CAS No.: 1186482-51-8
M. Wt: 248.01 g/mol
InChI Key: VLCNWPKMMHEGHU-UHFFFAOYSA-N
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Description

(4-Propoxy-2-(trifluoromethyl)phenyl)boronic acid (CAS 1250991-53-8) is a high-value boronic acid ester building block extensively employed in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds. Its specific structure, featuring a propoxy ether and a strongly electron-withdrawing trifluoromethyl group on the phenyl ring, makes it a crucial intermediate in medicinal chemistry and materials science research. The trifluoromethyl group is a common motif in drug design due to its ability to enhance metabolic stability, membrane permeability, and binding affinity. Researchers utilize this boronic acid to incorporate the 4-propoxy-2-(trifluoromethyl)phenyl moiety into more complex molecules, facilitating the exploration of structure-activity relationships in the development of kinase inhibitors , GPCR-targeted ligands , and functional organic materials. The compound must be stored in a cool, dry environment, preferably under an inert atmosphere, to maintain its reactivity. This product is intended for research applications by qualified laboratory personnel and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[4-propoxy-2-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BF3O3/c1-2-5-17-7-3-4-9(11(15)16)8(6-7)10(12,13)14/h3-4,6,15-16H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCNWPKMMHEGHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OCCC)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681606
Record name [4-Propoxy-2-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186482-51-8
Record name [4-Propoxy-2-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Borylation of Aryl Halides

A common and effective method involves palladium-catalyzed borylation of appropriately substituted aryl halides (e.g., bromides or iodides). The general reaction scheme is:

  • Starting with 4-propoxy-2-(trifluoromethyl)aryl bromide or iodide.
  • Reacting with bis(pinacolato)diboron or other boron sources.
  • Using palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) complexes.
  • Employing bases like potassium carbonate or cesium carbonate.
  • Conducting the reaction in solvents such as dimethylformamide (DMF), toluene, or dioxane under inert atmosphere at elevated temperatures (80–130°C).

This method yields the corresponding arylboronate esters, which can be hydrolyzed to the boronic acid form.

Direct Lithiation Followed by Borylation

Another approach involves:

  • Directed ortho-lithiation of the aromatic compound using strong bases like n-butyllithium.
  • Subsequent quenching with trialkyl borates (e.g., trimethyl borate).
  • Acidic workup to afford the boronic acid.

This method requires careful control of temperature and moisture exclusion but allows selective introduction of the boronic acid group.

Copper-Catalyzed Chan–Lam Coupling

Copper-catalyzed coupling of arylboronic acids with phenols or amines can be adapted to introduce the propoxy substituent if starting from a trifluoromethylphenylboronic acid. This method uses:

  • Copper(II) acetate as catalyst.
  • Triethylamine as base.
  • Organic solvents like dichloromethane.
  • Room temperature to mild heating for extended periods (up to 48 hours).

It is useful for the synthesis of aryl ethers bearing boronic acid groups.

Detailed Experimental Data and Conditions

Method Catalyst Base Solvent Temp (°C) Time Yield (%) Notes
Pd-catalyzed borylation of aryl halide Pd(PPh3)4 or Pd(dppf)Cl2 K2CO3, Cs2CO3, or Na2CO3 DMF, toluene, dioxane 80–130 3–18 h 56–90 Inert atmosphere, microwave irradiation possible
Lithiation-borylation n-BuLi - THF or ether -78 to 0 1–2 h Variable Requires anhydrous conditions
Copper-catalyzed Chan–Lam coupling Cu(OAc)2 Et3N CH2Cl2 20 48 h ~63 Molecular sieves used to remove water

Example: Pd-Catalyzed Suzuki Coupling Conditions

  • A mixture of 4-bromo-2-(trifluoromethyl)phenyl derivative, bis(pinacolato)diboron, potassium carbonate, and Pd(dppf)Cl2 in 1,4-dioxane/water.
  • Degassed under argon.
  • Heated at 90°C for 18 hours.
  • Workup involves filtration, extraction, and purification by flash chromatography.
  • Yields typically range from 60% to 90%.

Example: Copper-Catalyzed Ether Formation

  • 4-(Trifluoromethyl)phenylboronic acid reacted with 2-methoxypyridin-3-ol.
  • Copper(II) acetate and triethylamine in dichloromethane.
  • Stirred at room temperature for 48 hours.
  • Purification by silica gel chromatography.
  • Yield approximately 63%.

Research Findings and Optimization Notes

  • Microwave irradiation can significantly reduce reaction times in palladium-catalyzed borylation, achieving completion in 10 minutes at 130°C with yields around 60%.
  • Choice of base and solvent critically affects yield and purity; sodium carbonate and potassium phosphate are commonly effective.
  • Inert atmosphere (argon or nitrogen) is essential to prevent catalyst deactivation and side reactions.
  • Molecular sieves improve yields in copper-catalyzed reactions by removing water that can deactivate catalysts.
  • Recrystallization from ethyl acetate/heptane or hexane/ethyl acetate mixtures is effective for purification.

Summary Table of Representative Preparation Methods

Entry Starting Material Catalyst System Base Solvent Temp Time Yield Reference Notes
1 4-Bromo-2-(trifluoromethyl)phenyl derivative Pd(dppf)Cl2 Na2CO3 1,2-Dimethoxyethane/water 130°C (microwave) 10 min 60% Rapid microwave-assisted borylation
2 4-Bromo-2-pyridinecarbaldehyde + 4-(trifluoromethyl)phenylboronic acid Pd(PPh3)4 NaHCO3 Toluene/water 90°C 18 h 63% Conventional Suzuki coupling
3 4-(Trifluoromethyl)phenylboronic acid + 2-methoxypyridin-3-ol Cu(OAc)2 + Et3N Triethylamine CH2Cl2 20°C 48 h 63% Copper-catalyzed ether formation
4 6-Chloro-pyridazine-3-carboxylic acid methyl ester + 4-(trifluoromethyl)phenylboronic acid Pd(PPh3)4 Cs2CO3 DMF 80°C 3.5 h - Cross-coupling with cesium carbonate base

Chemical Reactions Analysis

Types of Reactions

(4-Propoxy-2-(trifluoromethyl)phenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Suzuki-Miyaura Coupling Reactions

One of the primary applications of (4-Propoxy-2-(trifluoromethyl)phenyl)boronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, allowing for the synthesis of complex organic molecules. The compound acts as a coupling partner in the formation of aryl or heteroaryl derivatives, which are essential in pharmaceuticals and agrochemicals.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionReferences
Suzuki-MiyauraForms aryl-aryl bonds using palladium catalysts
Direct ArylationEnables direct arylation of various substrates
Copper-CatalyzedFacilitates copper-catalyzed coupling reactions

Synthesis of Bioactive Molecules

The compound is also utilized in synthesizing bioactive molecules. For instance, it has been used to prepare derivatives that exhibit potential antagonistic activity against corticotropin-releasing hormone, which could have implications in treating stress-related disorders.

Anticancer Research

In medicinal chemistry, this compound has been explored for its potential in anticancer therapies. Research has indicated that compounds derived from this boronic acid can inhibit tubulin polymerization, leading to the development of new anticancer agents.

Case Study: Tubulin Polymerization Inhibition

A study demonstrated that derivatives synthesized using this compound showed significant inhibition of tubulin polymerization in vitro, suggesting a mechanism for their anticancer activity. This highlights the compound's importance in developing targeted cancer therapies.

Drug Delivery Systems

Recent investigations have focused on using boronic acids in drug delivery systems due to their ability to form reversible covalent bonds with diols found in biological molecules. This property can enhance the selectivity and efficacy of drug delivery mechanisms.

Polymer Chemistry

This compound is also being studied for its role in developing functional polymers. These polymers can be used in various applications, including sensors and drug delivery systems.

Table 2: Applications in Polymer Chemistry

ApplicationDescriptionReferences
Functional PolymersUsed to create polymers with specific binding properties
Sensor DevelopmentIncorporation into sensor materials for enhanced sensitivity

Coatings and Adhesives

The unique properties of boronic acids make them suitable for use in coatings and adhesives that require specific chemical interactions with surfaces or substrates.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Substituents Electronic Effects Key Applications/Reactivity Reference
This compound Propoxy (-OPr), CF₃ Balanced EDG/EWG synergy Potential cross-coupling, material functionalization
4-(Trifluoromethyl)phenylboronic acid CF₃ (para) Strong EWG Radical source for graphitic materials
(4-Nitrophenyl)boronic acid NO₂ (para) Strong EWG Hindered in Petasis reactions
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Methoxyethyl phenoxy (ortho) Moderate EWG/EDG Fungal histone deacetylase inhibition
(2,6-Bis(trifluoromethyl)phenyl)boronic acid CF₃ (ortho, para) Steric hindrance + EWG Cocrystal formation with large dihedral angles

Key Observations :

  • Electron-Donating vs.
  • Steric Effects : Ortho-substituted CF₃ groups (e.g., in (2,6-bis(trifluoromethyl)phenyl)boronic acid) create significant steric hindrance, leading to dihedral angles >55° between the phenyl and boronic acid planes . The main compound’s ortho-CF₃ and para-OPr substituents may induce moderate steric effects, favoring specific reaction pathways.

Reactivity in Cross-Coupling Reactions

Table 2: Performance in Catalytic Reactions

Reaction Type Compound Yield/Outcome Notes Reference
Suzuki-Miyaura Coupling This compound Not explicitly reported Expected reactivity due to EDG/EWG balance
Petasis Reaction (4-(Trifluoromethyl)phenyl)boronic acid No isolatable products EWG deactivates boronic acid
Cu-Catalyzed Arylation (4-(Trifluoromethyl)phenyl)boronic acid Successful coupling with bromo-difluoroacetamides CF₃ enhances electrophilicity

Key Findings :

  • In Cu-catalyzed arylations, CF₃-substituted boronic acids exhibit robust reactivity, suggesting the main compound could perform similarly in such systems .

Table 3: Bioactivity Profiles

Compound Target/Application Activity (IC₅₀ or MIC) Notes Reference
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Fungal histone deacetylase (MoRPD3) 1 µM (appressorium inhibition) Superior to trichostatin A
Boronic acid-containing cis-stilbenes Tubulin polymerization IC₅₀ = 21–22 µM Boronic acid critical for activity
Phenyl boronic acid KPC β-lactamase inhibition Higher diagnostic accuracy than APBA Used in disk potentiation tests

Key Insights :

  • Boronic acids with ortho-substituted EWGs (e.g., CF₃) often exhibit improved enzyme inhibition due to optimized steric and electronic interactions .

Table 4: Functionalization and Material Performance

Compound Application Outcome Reference
4-(Trifluoromethyl)phenylboronic acid MLG graphitic material functionalization Successful covalent modification via radicals
Azobenzene boronic acids Photoswitchable hydrogels Visible-light-tuned diol binding

Key Notes:

  • The main compound’s CF₃ group could serve as a radical source for material functionalization, akin to 4-(trifluoromethyl)phenylboronic acid in graphitic systems .
  • The propoxy group’s hydrophobicity may improve compatibility with polymer matrices in advanced materials .

Biological Activity

(4-Propoxy-2-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which can enhance its lipophilicity and influence its interaction with biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H10BF3O2\text{C}_10\text{H}_{10}\text{BF}_3\text{O}_2

This structure includes a phenyl ring substituted with a propoxy group at the para position and a trifluoromethyl group at the ortho position. The presence of the boronic acid functional group allows for various interactions with biomolecules, particularly with diols.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Level
Escherichia coli32 µg/mLModerate
Candida albicans64 µg/mLModerate
Aspergillus niger16 µg/mLHigh
Bacillus cereus8 µg/mLHigh

The compound showed notable efficacy against Bacillus cereus, with an MIC lower than that of some established antifungal agents like amphotericin B, indicating its potential as an effective antimicrobial agent .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Enzymatic Activity : The boronic acid moiety can form reversible covalent bonds with serine or cysteine residues in enzymes, inhibiting their activity. This is particularly relevant in bacterial resistance mechanisms.
  • Interference with Cellular Processes : The compound may disrupt cellular signaling pathways by interacting with specific receptors or enzymes involved in cell proliferation and survival.
  • Formation of Boronate Esters : The ability to form boronate esters with diols can lead to the inhibition of key metabolic pathways in microorganisms, thereby limiting their growth and viability.

Study on Antibacterial Efficacy

A study conducted by researchers focused on the antibacterial efficacy of this compound against multi-drug resistant strains of Escherichia coli. The results indicated that at sub-MIC concentrations, the compound significantly reduced biofilm formation and enhanced the susceptibility of bacteria to conventional antibiotics .

Antifungal Properties

Another investigation assessed the antifungal properties against Candida albicans. The study found that treatment with this compound led to increased cell membrane permeability and subsequent cell lysis, suggesting a direct impact on fungal cell integrity .

Q & A

Q. What are the recommended synthetic routes for preparing (4-Propoxy-2-(trifluoromethyl)phenyl)boronic acid, and how can reaction conditions be optimized?

The synthesis typically involves Suzuki-Miyaura cross-coupling, leveraging aryl halides and boronic acids. For example, analogous compounds have been synthesized using brominated intermediates (e.g., 2-bromo-4-(trifluoromethyl)aniline) coupled with boronic acid derivatives under palladium catalysis . Optimization includes:

  • Catalyst selection : Tetrakis(triphenylphosphine)palladium(0) is commonly used.
  • Solvent system : 1,2-Dimethoxyethane/water mixtures improve solubility and reaction efficiency.
  • Temperature : Reflux conditions (≈80–100°C) enhance coupling yields.
  • Base : Sodium carbonate balances pH and facilitates transmetallation .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

  • LCMS (Liquid Chromatography-Mass Spectrometry) : Confirms molecular weight via m/z peaks (e.g., observed [M+H-C₄H₉OCO]⁺ at m/z 243 in analogous structures) .
  • HPLC : Assesses purity (e.g., retention time = 1.31 minutes under SMD-TFA05 conditions) .
  • ¹H/¹³C NMR : Resolves substituent positions (propoxy, trifluoromethyl) and confirms boronic acid integrity.

Q. What laboratory safety protocols are essential when handling this compound?

  • Storage : Keep at 0–6°C in airtight containers to prevent hydrolysis .
  • Exposure control : Use fume hoods, gloves, and eye protection.
  • Decontamination : Employ emergency showers/eye wash stations if exposed. Avoid contaminated clothing reuse .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethyl and electron-donating propoxy groups influence reactivity in cross-coupling reactions?

  • Steric effects : The bulky trifluoromethyl group may slow transmetallation steps, requiring longer reaction times.
  • Electronic effects : The trifluoromethyl group enhances boronic acid acidity, improving electrophilicity, while the propoxy group donates electron density, modulating regioselectivity.
  • Optimization : Adjust catalyst loading (e.g., Pd(PPh₃)₄) and base strength (e.g., Na₂CO₃ vs. Cs₂CO₃) to balance these effects .

Q. What strategies enhance the functionalization of carbon-based materials using this boronic acid?

  • Radical-based functionalization : Use Baran’s protocol to generate aryl radicals from boronic acids for covalent grafting onto multi-layer graphene (MLG).
  • Characterization : Confirm functionalization via Raman spectroscopy (D/G band ratio), XPS (B-O-C bond detection), and TEM .

Q. How can this compound be evaluated for biological activity, such as tubulin polymerization inhibition?

  • In vitro assays : Measure IC₅₀ values using purified tubulin (e.g., IC₅₀ = 21–22 μM for related boronic acids) .
  • Cell-based assays : Use Jurkat cells for apoptosis detection via FACScan after 8-hour incubation at >10⁻⁸ M concentrations .
  • COMPARE analysis : Compare growth inhibition patterns across 39 cancer cell lines to establish mechanistic uniqueness .

Q. What structural modifications improve binding affinity to biological targets like enzymes?

  • Substituent tuning : Replace the propoxy group with methoxy or hydroxy groups to alter hydrogen-bonding capacity.
  • Bioisosteres : Substitute the trifluoromethyl group with cyano or nitro groups to modulate electron-withdrawing effects.
  • Docking studies : Use molecular modeling (e.g., AutoDock) to predict interactions with active sites (e.g., leucyl-tRNA synthetase) .

Q. How does the compound’s electronic structure impact its performance in optoelectronic applications?

  • DFT calculations : Analyze HOMO-LUMO gaps to predict charge-transfer efficiency.
  • Spectroscopic studies : UV-Vis and fluorescence spectroscopy quantify absorption/emission shifts caused by the trifluoromethyl group’s inductive effect .

Q. What mechanistic insights explain its role in inducing apoptosis in cancer cells?

  • Tubulin interaction : The boronic acid moiety binds β-tubulin, disrupting microtubule dynamics and activating caspase-3/7 pathways.
  • Metabolite profiling : LC-MS-based metabolomics identifies downstream biomarkers (e.g., ATP depletion, ROS accumulation) .

Methodological Considerations

  • Contradictory data resolution : If cross-coupling yields vary, verify boronic acid purity via titration or ¹¹B NMR .
  • Scale-up challenges : Replace toxic solvents (e.g., DME) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(4-Propoxy-2-(trifluoromethyl)phenyl)boronic acid
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(4-Propoxy-2-(trifluoromethyl)phenyl)boronic acid

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